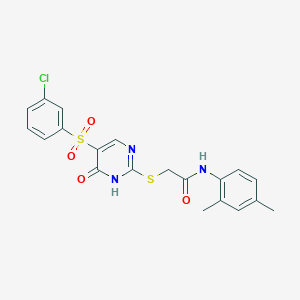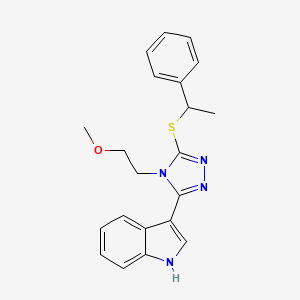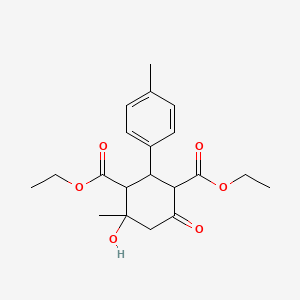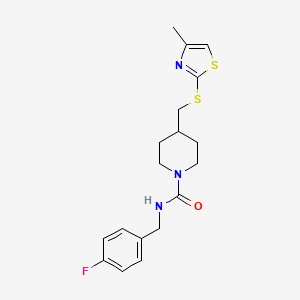
5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the various rings and functional groups would likely result in a complex three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These might include its solubility, melting point, boiling point, and reactivity. NMR spectroscopy is often used to analyze the structure and properties of organic compounds .Aplicaciones Científicas De Investigación
Anticancer Research
AKOS024267732 has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have demonstrated that compounds with similar structures can interfere with the growth of various cancer cell lines, making them promising candidates for developing new anticancer therapies .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. It has been found to be effective against a range of bacterial and fungal pathogens. This makes it a valuable candidate for developing new antibiotics or antifungal agents, especially in the face of rising antimicrobial resistance .
Anti-inflammatory Applications
Research has indicated that AKOS024267732 possesses anti-inflammatory properties. It can potentially be used to develop treatments for inflammatory diseases by inhibiting the pathways that lead to inflammation. This application is particularly relevant for conditions such as arthritis and other chronic inflammatory disorders .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects. It may help in protecting neurons from damage, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a promising candidate for further research in neuropharmacology .
Antioxidant Properties
AKOS024267732 has demonstrated antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This application is significant in preventing cellular damage and aging, and it can be explored for developing supplements or drugs aimed at enhancing cellular health .
Antiviral Research
The compound has potential antiviral applications. It can inhibit the replication of certain viruses, making it a candidate for developing antiviral drugs. This is particularly important in the context of emerging viral infections and the need for new antiviral therapies .
Cardioprotective Effects
Research suggests that AKOS024267732 may have cardioprotective effects. It can help in protecting the heart from damage, particularly in conditions such as ischemia-reperfusion injury. This makes it a potential candidate for developing drugs aimed at treating heart diseases .
Antidiabetic Applications
The compound has shown promise in antidiabetic research. It can help in regulating blood sugar levels and improving insulin sensitivity, which is crucial for managing diabetes. This application is particularly relevant given the global rise in diabetes prevalence .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[2-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]-6-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10-12(14(21)18-15(22)17-10)7-8-13-19-20-16(23-13)24-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H2,17,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGFPVSMHNPDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC2=NN=C(O2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2599983.png)
![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2599985.png)




![3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2599993.png)
![(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2599994.png)

![N-(3-fluoro-4-methylphenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2599996.png)
![4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2599997.png)
![(1R,5S)-3-(1H-imidazol-1-yl)-8-((2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2600000.png)

